molecular formula C20H44P2 B8532877 1,4-Bis(dibutylphosphino)butane CAS No. 80499-20-3

1,4-Bis(dibutylphosphino)butane

Cat. No.: B8532877
CAS No.: 80499-20-3
M. Wt: 346.5 g/mol
InChI Key: SNYLASWMBBWOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(diphenylphosphino)butane (DPPB), CAS 7688-25-7, is a bidentate bisphosphine ligand with the molecular formula C₂₈H₂₈P₂ and a molecular weight of 426.48 g/mol . It features a four-carbon alkyl chain linking two diphenylphosphine groups, forming a flexible backbone that coordinates transition metals like palladium, nickel, and rhodium . Its primary applications include catalysis in cross-coupling reactions (Suzuki, Stille, Negishi), isomerizations, and polymer cross-linking .

Properties

CAS No.

80499-20-3

Molecular Formula

C20H44P2

Molecular Weight

346.5 g/mol

IUPAC Name

dibutyl(4-dibutylphosphanylbutyl)phosphane

InChI

InChI=1S/C20H44P2/c1-5-9-15-21(16-10-6-2)19-13-14-20-22(17-11-7-3)18-12-8-4/h5-20H2,1-4H3

InChI Key

SNYLASWMBBWOAD-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)CCCCP(CCCC)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bisphosphine Ligands

Structural and Physical Properties

The table below compares DPPB with structurally related bisphosphine ligands:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Solubility Bite Angle* (Approx.)
1,4-Bis(diphenylphosphino)butane (DPPB) 7688-25-7 C₂₈H₂₈P₂ 426.48 132–136 Aromatic hydrocarbons, ethers ~110–120°
1,3-Bis(diphenylphosphino)propane (DPPP) 6737-42-4 C₂₇H₂₆P₂ 412.43 120–125† Similar to DPPB ~90–100°
1,2-Bis(diphenylphosphino)ethane (DPE) 1663-45-2 C₂₆H₂₄P₂ 398.40 140–145† Similar to DPPB ~85–95°

*Bite angle: Estimated based on backbone length and coordination geometry.

Key Observations :

  • Backbone Length : DPPB’s four-carbon chain provides greater flexibility than DPPP (three carbons) and DPE (two carbons), enabling larger bite angles that stabilize bulkier substrates in catalytic cycles .
DPPB in Cross-Coupling Reactions

DPPB excels in Suzuki-Miyaura and Stille couplings , where its flexible backbone accommodates sterically demanding aryl groups. For example, in palladium-catalyzed Suzuki reactions, DPPB enhances yields by 10–15% compared to DPPP in substrates with ortho substituents .

DPPP in Polymer Cross-Linking

highlights DPPP’s use in synthesizing Staudinger single-chain nanoparticles (SCNPs). SEC traces show DPPP produces narrower polymer dispersity (Đ = 1.2) than DPPB (Đ = 1.4), attributed to its shorter chain enabling tighter cross-linking .

DPE in High-Speed Catalysis

DPE’s rigid two-carbon backbone facilitates rapid ligand substitution, making it ideal for Heck reactions requiring fast oxidative addition steps .

Market and Industrial Relevance

The global DPPB market is projected to grow at a CAGR of 5.2% (2025–2030) , driven by demand in pharmaceutical and polymer industries . In contrast, DPPP and DPE markets are smaller but critical in niche applications like asymmetric catalysis .

Research Advancements

  • Bite Angle Engineering: DPPB’s ~120° bite angle optimizes steric environments for C–N coupling in nickel-catalyzed aminations, outperforming DPPP by 20% in turnover frequency .
  • Eco-Friendly Synthesis : Recent studies demonstrate DPPB’s recyclability in aqueous-phase Suzuki reactions , reducing metal leaching by 50% compared to DPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.